molecular formula C7H15NO2 B017016 2-Amino-3-ethylpentanoic acid CAS No. 14328-54-2

2-Amino-3-ethylpentanoic acid

Cat. No. B017016
CAS RN: 14328-54-2
M. Wt: 145.2 g/mol
InChI Key: IXLUUORVBOXZGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-3-ethylpentanoic acid and its derivatives involves several chemical processes. For instance, the L-forms of related compounds, such as 2-amino-5-phenylpentanoic acid, have been synthesized through processes involving hydrolysis and decarboxylation steps. This synthesis pathway highlights the complexity and precision required in creating specific amino acid derivatives, which are crucial for further chemical and structural analysis (Shimohigashi, Lee, & Izumiya, 1976).

Molecular Structure Analysis

The molecular structure of 2-Amino-3-ethylpentanoic acid derivatives has been elucidated through various analytical techniques, including X-ray crystallography. Studies have shown how diastereoisomeric molecules form molecular compounds with unique packing and hydrogen bonding patterns, providing insights into the stereochemistry and intermolecular interactions of these compounds (Yajima, Kimura, Nakakoji, Horikawa, Tokuyama, & Shiraiwa, 2009).

Chemical Reactions and Properties

2-Amino-3-ethylpentanoic acid and its derivatives undergo various chemical reactions, reflecting their reactivity and functional group transformations. For example, the synthesis and characterization of metal(II) complexes with related compounds demonstrate the potential of these amino acids to form complex structures with metal ions, showcasing their chemical versatility (Ejidike & Ajibade, 2015).

Physical Properties Analysis

The physical properties of 2-Amino-3-ethylpentanoic acid, such as solubility, crystallinity, and melting point, are influenced by its molecular structure. Research into the crystal structure of related amino acids has provided valuable information on the arrangement of molecules in the solid state and how this affects their physical properties (Curland, Meirzadeh, & Diskin‐Posner, 2018).

Chemical Properties Analysis

The chemical properties of 2-Amino-3-ethylpentanoic acid, such as acidity, basicity, and reactivity towards other chemical agents, are pivotal in understanding its behavior in chemical reactions. Studies focusing on the reactivity of amino acid derivatives towards specific reagents help elucidate the mechanisms underlying their chemical transformations and the formation of new compounds (Andruszkiewicz & Silverman, 1990).

Scientific Research Applications

  • Peptide Synthesis and HIV-Protease Detection : 2-Amino-3-ethylpentanoic acid is used in peptide synthesis for sequence-specific chromogenic protease substrates. This application is particularly relevant in the detection of HIV-protease activity, which can be spectrophotometrically measured at 405 nm (Badalassi et al., 2002).

  • Proteinase Inhibitor Potential : When coupled to Boc-Ala-Ala-Pro-OH, 2-Amino-3-ethylpentanoic acid can function as a potential proteinase inhibitor (Angelastro et al., 1992).

  • Inhibition of Nitric Oxide Synthases : The compound 2-Amino-5-(imidazol-1-yl)pentanoic acid, related to 2-Amino-3-ethylpentanoic acid, is a potent inhibitor of various nitric oxide synthases, including those from rats and humans (Ulhaq et al., 1998).

  • Potential Treatment of Phenylketonuria (PKU) : Derivatives like 2-(methylamino)alkanoic acids may help in treating PKU by inhibiting phenylalanine accretion into the brain (Vogel et al., 2013).

  • Development of Antifungal and Antitumor Agents : The synthesis of 3-amino-2-methylpentanoic acids, which include compounds similar to 2-Amino-3-ethylpentanoic acid, could lead to new antifungal and antitumor agents (Bates & Gangwar, 1993).

  • Drug Development in Medicinal Chemistry : The stereoselective synthesis of compounds like 2-amino-4-hydroxybutanoic acid is crucial for the development of new drugs and industrial products (Hernández et al., 2017).

  • Bioassay System Development : 2-Amino-4-keto-3-methylpentanoic acids, which are vitamin B12 antimetabolites, have been synthesized for use in bioassay systems (Perlman et al., 1977).

  • Antitumor Antibiotic Constituent : Synthesized 4-amino-3-hydroxy-2-methylpentanoic acid is a constituent of the antitumor antibiotic bleomycin A2 (Giordano et al., 1999).

  • Enzyme Inhibition : Ethyl 2-N-acetyl-3-5-diphenyl-5-oxo-pentanoate, related to 2-Amino-3-ethylpentanoic acid, has shown potential as an enzyme inhibitor with cytotoxic activity (Líns et al., 2015).

Safety And Hazards

The compound has a GHS07 pictogram, indicating that it may cause harm if swallowed or if it comes into contact with the eyes . The hazard statements for the compound are H303 and H320 . The precautionary statements are P305+351+338 .

properties

IUPAC Name

2-amino-3-ethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-5(4-2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLUUORVBOXZGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333852
Record name 2-amino-3-ethylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-ethylpentanoic acid

CAS RN

14328-54-2
Record name 2-amino-3-ethylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
S Fox, H Strasdeit, S Haasmann, H Brückner - Journal of Chromatography A, 2015 - Elsevier
Stereoisomers (enantiomers and diastereoisomers) of synthetic, non-protein amino acids comprising α-, β-, and γ-amino acids, including α,α-dialkyl amino acids, were converted into …
Number of citations: 35 www.sciencedirect.com
R Muramatsu, S Misawa, H Hayashi - Journal of pharmaceutical and …, 2003 - Elsevier
… Recently, Yokoyama's group has found that a chemically synthesized Ile derivative, diethylalanine (2-amino-3-ethylpentanoic acid), can be recognized by E. coli isoleucyl-tRNA …
Number of citations: 12 www.sciencedirect.com
JR Cronin, S Pizzarello - Advances in space research, 1983 - Elsevier
Carbonaceous chondrites carry a record of chemical evolution that is unparalleled among presently accessible natural materials. Within the complex suite of organic compounds that …
Number of citations: 326 www.sciencedirect.com
AS Burton, JC Stern, JE Elsila, DP Glavin… - Chemical Society …, 2012 - pubs.rsc.org
The discoveries of amino acids of extraterrestrial origin in many meteorites over the last 50 years have revolutionized the Astrobiology field. A variety of non-terrestrial amino acids …
Number of citations: 361 pubs.rsc.org
Y Wang, P Wang, H Ma, W Zhu - Expert opinion on therapeutic …, 2013 - Taylor & Francis
… N-substituted (R)-2-amino-3-ethylpentanoic acid were prepared and all showed antagonist … acid and N-arylmethyl substituted (R)-2-amino-3-ethylpentanoic acid (511 – 724), d-Leu (725 …
Number of citations: 59 www.tandfonline.com
CD Georgiou - Astrobiology, 2018 - liebertpub.com
The present study proposes to search our solar system (Mars, Enceladus, Europa) for patterns of organic molecules that are universally associated with biological functions and …
Number of citations: 28 www.liebertpub.com
L Peraro, KL Deprey, MK Moser, Z Zou… - Journal of the …, 2018 - ACS Publications
… We observed that substituting Val1 with 2-amino-3-ethylpentanoic acid (Aep) led to a peptide with 2-fold better autophagy-inducing activity (pa-V1Aep, SI Figure 10), but as with DD5o-…
Number of citations: 110 pubs.acs.org
DP Glavin, AS Burton, JE Elsila, JC Aponte… - Chemical …, 2019 - ACS Publications
The search for evidence of extraterrestrial life in our Solar System is currently guided by our understanding of terrestrial biology and its associated biosignatures. The observed …
Number of citations: 156 pubs.acs.org
Y Lu, SJ Freeland - Journal of theoretical biology, 2008 - Elsevier
To date, explanations for the origin and emergence of the alphabet of amino acids encoded by the standard genetic code have been largely qualitative and speculative. Here, with the …
Number of citations: 30 www.sciencedirect.com
NA Hassan, E Bayer, JC Jochims - Journal of the Chemical Society …, 1998 - pubs.rsc.org
A mixture of solids As and Bs in equilibrium with the dissolved compounds A1 and B1 is transformed completely into one pure solid, say Bs, if the dissolved compounds A1⇌B1 are …
Number of citations: 38 pubs.rsc.org

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